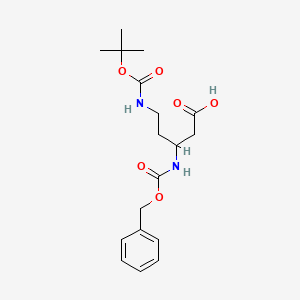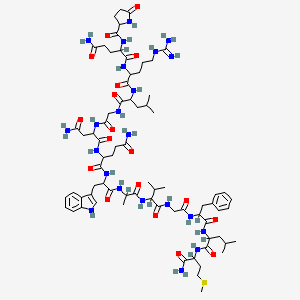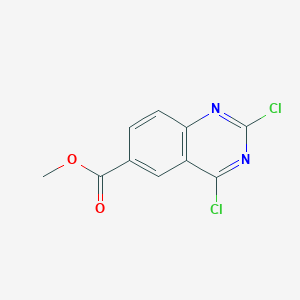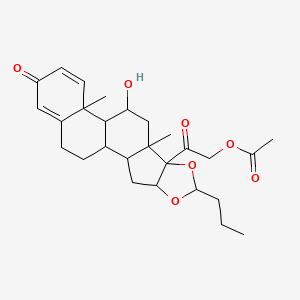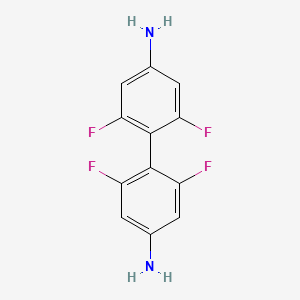
2,2',6,6'-Tetrafluorobiphenyl-4,4'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine is an organic compound characterized by the presence of two amino groups attached to a biphenyl structure, which is further substituted with four fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine typically involves the following steps:
Halogenation: The biphenyl precursor is subjected to halogenation to introduce fluorine atoms at the 2,2’,6,6’ positions.
Amination: The halogenated biphenyl is then treated with ammonia or an amine source under suitable conditions to replace the halogen atoms with amino groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: 2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various biological molecules, potentially inhibiting or modulating their activity. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
- 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl-4,4’-dicarboxylic acid
- 2,2,6,6-Tetramethylpiperidine
- 2,2,6,6-Tetramethyl-4-piperidone
Comparison:
- 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl-4,4’-dicarboxylic acid: This compound has carboxylic acid groups instead of amino groups, making it more acidic and suitable for different applications.
- 2,2,6,6-Tetramethylpiperidine: Lacks the biphenyl structure and fluorine atoms, resulting in different chemical properties and uses.
- 2,2,6,6-Tetramethyl-4-piperidone: Contains a ketone group instead of amino groups, leading to different reactivity and applications.
Propriétés
Numéro CAS |
568-18-3 |
|---|---|
Formule moléculaire |
C12H8F4N2 |
Poids moléculaire |
256.20 g/mol |
Nom IUPAC |
4-(4-amino-2,6-difluorophenyl)-3,5-difluoroaniline |
InChI |
InChI=1S/C12H8F4N2/c13-7-1-5(17)2-8(14)11(7)12-9(15)3-6(18)4-10(12)16/h1-4H,17-18H2 |
Clé InChI |
JQVZQTDUPLLZLN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)N)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


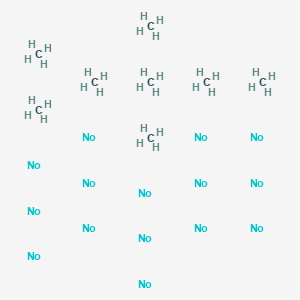
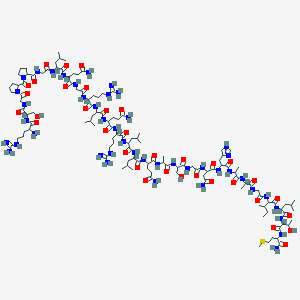
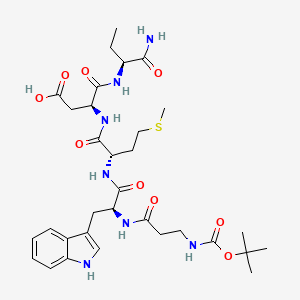
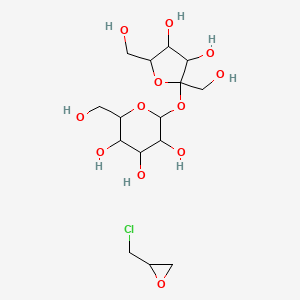
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B13390710.png)
![N-[5-[4-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13390713.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-(3-aminopyrrolidin-1-yl)methanone;dihydrochloride](/img/structure/B13390718.png)
![disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13390720.png)
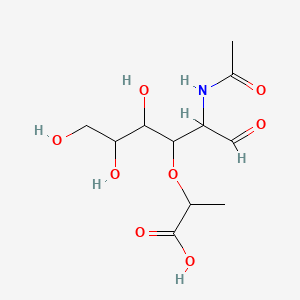
![[3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate](/img/structure/B13390737.png)
